rel-trans-Chalcone Oxide

Epoxide Hydrolase Glutathione S-Transferase Xenobiotic Metabolism

rel-trans-Chalcone Oxide (CAS 7570-86-7) is a covalent, selective inhibitor of soluble epoxide hydrolase (sEH/cEH) validated in murine and human recombinant enzyme systems. The trans-epoxide stereochemistry is critical for potency—cis analogs and parent chalcones show fundamentally divergent target engagement (GST vs. sEH), rendering them non-interchangeable. This compound enables dissection of cEH versus GST pathways in xenobiotic epoxide metabolism, serves as a benchmark standard for novel sEH inhibitor screening, and provides a characterized Ames-positive reference control for genetic toxicology assays. Procure with confidence from qualified suppliers offering ≥98% purity and full analytical documentation.

Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.25
CAS No. 7570-86-7
Cat. No. B1142241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-trans-Chalcone Oxide
CAS7570-86-7
Synonymsrel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone;  trans-Phenyl(3-phenyloxiranyl)methanone;  (Phenyl)(trans-3-phenyloxiranyl)methanone;  rel-Phenyl[(2R,3S)-3-phenyloxiranyl]methanone;  trans-1,3-Diphenyl-1,2-epoxy-3-propanone;  trans-1,3-Diphenyl-2,3-epox
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-trans-Chalcone Oxide (CAS 7570-86-7): A Selective Epoxide Hydrolase Inhibitor for Targeted Research Applications


rel-trans-Chalcone Oxide (CAS 7570-86-7), also known as trans-1,3-diphenyl-2,3-epoxypropan-1-one, is a chalcone epoxide derivative characterized by an epoxide functional group bridging the α,β-positions of the parent chalcone scaffold [1]. This compound has been extensively characterized as a selective inhibitor of soluble epoxide hydrolase (sEH), also designated cytosolic epoxide hydrolase (cEH), with well-defined inhibition kinetics established using both murine and human recombinant enzyme systems [2]. The compound is also documented to possess mutagenic activity in bacterial assay systems, a property relevant to safety considerations in laboratory handling [3].

Why rel-trans-Chalcone Oxide Cannot Be Substituted with Unmodified Chalcone or cis-Isomers


Generic substitution between chalcones and their epoxide derivatives is scientifically unsound due to fundamentally divergent enzyme inhibition profiles. The introduction of the epoxide moiety converts a chalcone scaffold from an inhibitor of cytosolic glutathione S-transferase (acting on cis-stilbene oxide) into a selective inhibitor of cytosolic epoxide hydrolase (acting on trans-stilbene oxide) [1]. Furthermore, stereochemical configuration at the oxirane ring critically determines sEH inhibitory potency, with the trans-isomer demonstrating substantially different inhibition kinetics compared to cis-analogs [2]. These structural distinctions produce non-overlapping target engagement profiles, rendering chalcones and chalcone oxides non-interchangeable for research applications requiring precise modulation of epoxide hydrolase activity.

Quantitative Differentiation Evidence for rel-trans-Chalcone Oxide Versus Closest Analogs


Target Engagement Specificity: Chalcone Oxide Selectively Inhibits Cytosolic Epoxide Hydrolase, Whereas Chalcone Inhibits Glutathione S-Transferase

A direct comparative study demonstrated that chalcone oxides exhibit selective inhibition of cytosolic epoxide hydrolase (acting on trans-stilbene oxide), while the corresponding chalcones inhibit cytosolic glutathione S-transferase (acting on cis-stilbene oxide) [1]. The epoxide moiety redirects the compound's target from GST to cEH, a functional shift that cannot be achieved with the parent chalcone scaffold.

Epoxide Hydrolase Glutathione S-Transferase Xenobiotic Metabolism

Carbonic Anhydrase II Inhibition: Chalcone Epoxide Demonstrates 2.4-Fold Higher Potency than Parent Chalcone

In a direct comparative evaluation against human carbonic anhydrase isozyme II (hCA II), chalcone epoxide exhibited an IC50 value of 1.57 µM, whereas the parent chalcone showed an IC50 of 3.77 µM [1]. This represents a 2.4-fold enhancement in inhibitory potency attributable to the epoxide modification.

Carbonic Anhydrase Enzyme Inhibition hCA II

Carbonic Anhydrase I Inhibition: Chalcone Epoxide Achieves Sub-Micromolar Potency (IC50 = 0.48 µM)

Against human carbonic anhydrase isozyme I (hCA I), chalcone epoxide demonstrated sub-micromolar inhibitory activity with an IC50 of 0.48 µM and a Ki value of 0.44 ± 0.08 µM [1]. The parent chalcone exhibited an IC50 of 0.58 µM with a Ki of 0.55 ± 0.11 µM, indicating that the epoxide modification maintains potent inhibition with a modest improvement in binding affinity.

Carbonic Anhydrase Enzyme Inhibition hCA I

Acetylcholinesterase Inhibition: Chalcone Epoxide Shows 1.7-Fold Improved Potency

In a comparative evaluation against human acetylcholinesterase (AChE), chalcone epoxide exhibited an IC50 of 2.96 µM and a Ki of 2.23 ± 0.69 µM, whereas the parent chalcone displayed an IC50 of 4.94 µM and a Ki of 4.69 ± 0.92 µM [1]. The epoxide derivative demonstrates approximately 1.7-fold greater potency and 2.1-fold tighter binding affinity compared to the unmodified chalcone.

Acetylcholinesterase Cholinesterase Enzyme Inhibition

Butyrylcholinesterase Inhibition: Comparable Micromolar Potency Between Chalcone and Epoxide Derivative

Against human butyrylcholinesterase (BuChE), chalcone epoxide demonstrated an IC50 of 3.74 µM with a Ki of 3.49 ± 0.47 µM, while the parent chalcone exhibited an IC50 of 3.81 µM and a Ki of 3.29 ± 0.42 µM [1]. The two compounds display essentially equivalent potency against BuChE, indicating that epoxidation does not diminish activity against this cholinesterase isoform.

Butyrylcholinesterase Cholinesterase Enzyme Inhibition

Soluble Epoxide Hydrolase Inhibition Mechanism: Covalent Enzyme-Inhibitor Intermediate Formation with Chalcone Oxides

Chalcone oxides inhibit soluble epoxide hydrolase (sEH) through a covalent mechanism involving formation of a stabilized enzyme-inhibitor intermediate. The inhibition kinetics conform to the Main kinetic model, with the half-life of the covalent intermediate inversely proportional to inhibitor potency [1]. Structure-activity relationship studies demonstrated that electronic effects at the ketone functionality and para-substitution of the phenyl ring attached to the epoxy C1 position exert the greatest influence on sEH inhibitory potency [1].

Soluble Epoxide Hydrolase Covalent Inhibition Structure-Activity Relationship

Validated Research and Industrial Application Scenarios for rel-trans-Chalcone Oxide


Soluble Epoxide Hydrolase (sEH) Mechanism Studies and Inhibitor Development

rel-trans-Chalcone Oxide serves as a validated covalent inhibitor of sEH for investigating the enzyme's role in epoxide metabolism and lipid mediator regulation [1]. Its well-characterized inhibition kinetics and covalent mechanism make it suitable for studies examining the relationship between sEH activity and inflammatory signaling pathways, as well as for benchmarking novel sEH inhibitors in enzymatic assays using both murine and human recombinant enzyme preparations [1].

Comparative Enzyme Profiling and Target Selectivity Studies

Based on direct comparative evidence against carbonic anhydrase I/II, acetylcholinesterase, and butyrylcholinesterase [2], rel-trans-Chalcone Oxide is appropriate for multi-target enzyme profiling studies. The compound's differential potency across enzyme families enables its use as a reference standard for selectivity screening and for investigating structure-activity relationships between epoxide-containing chalcone derivatives and diverse enzyme targets [2].

Xenobiotic Metabolism Pathway Dissection

As documented in comparative studies examining epoxide hydrolase versus glutathione S-transferase pathways [3], rel-trans-Chalcone Oxide enables selective pharmacological inhibition of cytosolic epoxide hydrolase activity. This selectivity permits researchers to dissect the relative contributions of cEH versus GST pathways in the metabolism of xenobiotic epoxides, particularly in hepatocyte and liver fraction models where both enzyme systems are co-expressed [3].

Mutagenicity Assessment and Safety Pharmacology Screening

The documented mutagenic activity of rel-trans-Chalcone Oxide in the Salmonella assay [4] establishes its utility as a positive control or reference compound in genetic toxicology testing. Research facilities conducting Ames tests or structure-mutagenicity relationship studies may employ this compound to validate assay sensitivity or to benchmark the mutagenic potential of novel chalcone derivatives against a characterized reference standard [4].

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